molecular formula C19H22ClN3O2S B2522143 N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421483-52-4

N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2522143
CAS No.: 1421483-52-4
M. Wt: 391.91
InChI Key: ZQKBZJDOFXTVSA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activity

  • Research has focused on the synthesis of novel compounds with potential pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. For example, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with significant COX-2 selectivity, indicating analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction Studies

  • Studies on molecular interactions of antagonists with receptors have been conducted to understand the binding and activity mechanisms at the molecular level. Shim et al. (2002) provided insights into the interaction of an antagonist with the CB1 cannabinoid receptor, using computational models to analyze binding affinities and structure-activity relationships (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Drug Analysis and Quality Control

  • Non-aqueous capillary electrophoresis has been developed for the separation and analysis of pharmaceuticals and related substances, highlighting the importance of analytical techniques in drug quality control and synthesis research. Ye et al. (2012) developed a method for separating imatinib mesylate and its related substances, demonstrating the role of analytical chemistry in pharmaceutical development (Ye, Huang, Li, Xiang, & Xu, 2012).

Chemical Modification for Therapeutic Applications

  • Chemical modification strategies have been explored to improve the pharmacological profiles of compounds with therapeutic potential. Nie et al. (2020) designed and synthesized novel analogs of a TRPV1 antagonist, demonstrating improved pharmacological and tolerability profiles, which is crucial for drug development (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).

Insecticidal Applications

  • Pyridine derivatives have been synthesized and tested for their insecticidal activities, showcasing the application of chemical compounds in agriculture and pest control. Bakhite et al. (2014) synthesized and evaluated the aphidicidal activities of pyridine derivatives, indicating the potential of chemical compounds in contributing to agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-25-17-6-5-15(20)12-16(17)22-19(24)23-10-7-14(8-11-23)13-26-18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKBZJDOFXTVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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